ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate
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Description
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a useful research compound. Its molecular formula is C19H19F2NO6S and its molecular weight is 427.42. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a synthetic compound belonging to the class of sulfonyl acrylates. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : Ethyl (E)-2-(2,4-difluorophenyl)sulfonyl-3-(3,4-dimethoxyphenyl)acrylate
- CAS Number : 1327195-85-6
- Molecular Formula : C19H19F2N1O4S1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes that are crucial in various metabolic pathways.
- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, potentially affecting cellular responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The specific mechanisms involve the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Properties
Sulfonamide compounds have been recognized for their antimicrobial activity. This compound may possess similar properties due to the presence of the sulfonamide group, which is known to interfere with bacterial folate synthesis. This makes it a potential candidate for further development in treating bacterial infections.
Enzyme Inhibition Studies
A series of studies have focused on the enzyme inhibition properties of this compound. For instance, it has shown promise as an inhibitor of specific kinases involved in cancer progression. The inhibition kinetics were evaluated using various concentrations of the compound against target enzymes, revealing an IC50 value indicative of its potency.
Research Findings and Case Studies
Properties
IUPAC Name |
ethyl (E)-2-(2,4-difluorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO6S/c1-4-28-19(23)18(29(24,25)17-8-5-12(20)9-14(17)21)11-22-13-6-7-15(26-2)16(10-13)27-3/h5-11,22H,4H2,1-3H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEBDILZLJFNRM-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=C(C=C1)OC)OC)/S(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.